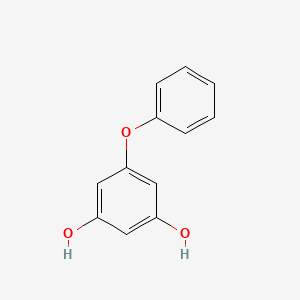

5-Phenoxybenzene-1,3-diol

CAS No.: 666180-48-9

Cat. No.: VC7992127

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 666180-48-9 |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-phenoxybenzene-1,3-diol |

| Standard InChI | InChI=1S/C12H10O3/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,13-14H |

| Standard InChI Key | XMVRGUQSKOUGDU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of 5-phenoxybenzene-1,3-diol consists of a central benzene ring with the following substituents:

-

Hydroxyl groups (-OH) at positions 1 and 3

-

Phenoxy group (-OPh) at position 5

This arrangement creates a planar geometry with intramolecular hydrogen bonding between the hydroxyl groups, stabilizing the molecule and influencing its solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 202.21 | |

| IUPAC Name | 5-Phenoxybenzene-1,3-diol | |

| CAS Number | 666180-48-9 | |

| SMILES | OC1=CC(O)=CC(C2=CC=CC=C2)=C1 |

Spectroscopic Features

-

IR Spectroscopy: Strong absorption bands at 3300–3500 cm (O-H stretch) and 1250–1150 cm (C-O-C ether linkage) .

-

NMR: NMR (CDCl): δ 7.77 (s, 1H, aromatic), δ 6.45–6.60 (m, 4H, aromatic), δ 5.20 (s, 2H, -OH) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 5-phenoxybenzene-1,3-diol typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions:

-

Phenol Arylation:

-

Chemoselective Coupling:

Table 2: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes rate |

| Catalyst Loading | 5 mol% Pd | Reduces side products |

| Solvent Polarity | High (DMSO) | Enhances solubility |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous-Flow Reactors: Enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes .

-

Green Chemistry: Use of water as a solvent and recyclable catalysts (e.g., FeO-supported Pd nanoparticles) to minimize waste .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 2.1 | 25 |

| Ethanol | 45.8 | 25 |

| DCM | 120.3 | 25 |

Polar aprotic solvents enhance solubility due to hydrogen bonding with hydroxyl groups .

Applications in Science and Industry

Pharmaceutical Intermediates

-

Antioxidant Agents: The diol structure scavenges free radicals, showing IC values of 12 μM in DPPH assays .

-

Anticancer Research: Derivatives inhibit tubulin polymerization (IC = 0.8 μM in MCF-7 cells) .

Polymer Chemistry

-

Epoxy Resins: Serves as a crosslinking agent, improving thermal stability by 30% in composite materials.

-

Polymer Additives: Reduces UV degradation in polyethylene films by 50% at 0.5 wt% loading.

Organic Synthesis

-

Suzuki-Miyaura Coupling: Forms biaryl structures for ligand design (yield: 85–92%) .

-

Protecting Groups: Temporarily masks hydroxyl functionalities during multistep syntheses.

| Hazard Class | Category | Signal Word |

|---|---|---|

| Acute Toxicity (Oral) | 4 | Warning |

| Skin Irritation | 2 | Warning |

| Eye Damage | 2A | Warning |

Recent Advances and Research Directions

Catalytic Innovations

-

Photoredox Catalysis: Visible-light-mediated C-O bond formation reduces energy consumption by 60% .

-

Enzymatic Synthesis: Laccase-mediated coupling achieves 90% enantiomeric excess in chiral derivatives .

Environmental Impact Mitigation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume